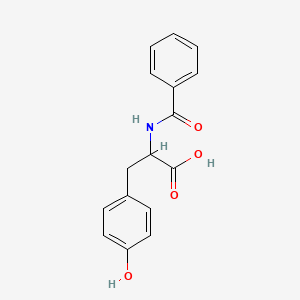

2-Benzamido-3-(4-hydroxyphenyl)propanoic acid

Description

2-Benzamido-3-(4-hydroxyphenyl)propanoic acid (C₁₆H₁₅NO₄, MW 285.29) is a chiral phenylpropanoic acid derivative characterized by a benzamido group at the C2 position and a 4-hydroxyphenyl substituent at the C3 position of the propanoic acid backbone . Its structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry, particularly for peptide synthesis and drug development. The compound’s stereochemistry (S-configuration) is critical for its interactions with biological targets, as evidenced by its role as a precursor to boronophenylalanine (BPA), a therapeutic agent for melanoma .

Properties

IUPAC Name |

2-benzamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUUDPTUEOKITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34996-91-3 | |

| Record name | NSC334210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyltyrosine can be synthesized through the reaction of tyrosine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving tyrosine in an aqueous solution, adding benzoyl chloride dropwise, and maintaining the reaction mixture at a controlled temperature to ensure complete reaction .

Industrial Production Methods: Industrial production of benzoyltyrosine follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of pure benzoyltyrosine .

Chemical Reactions Analysis

Types of Reactions: Benzoyltyrosine undergoes various chemical reactions, including:

Oxidation: Benzoyltyrosine can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert benzoyltyrosine to its amine derivatives.

Substitution: The benzoyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

Benzoyltyrosine has several applications in scientific research:

Biochemistry: It is used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.

Medicine: Benzoyltyrosine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the synthesis of various pharmaceuticals and as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of benzoyltyrosine involves its interaction with specific enzymes and receptors in biological systems. The benzoyl group enhances the compound’s ability to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzyme functions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

Solubility :

- The parent compound exhibits moderate solubility in polar solvents due to its hydrophilic carboxylic acid and hydroxyl groups, balanced by hydrophobic aromatic rings .

- Esterification (e.g., ethyl ester derivative) reduces aqueous solubility but improves membrane permeability .

- Fluorinated derivatives (e.g., ) show altered solubility profiles due to fluorine’s electronegativity and steric effects .

Stability :

- The benzamido group enhances resistance to enzymatic hydrolysis compared to simpler amides.

- Phloretic acid () lacks this protection, making it more prone to metabolic degradation .

Biological Activity

2-Benzamido-3-(4-hydroxyphenyl)propanoic acid (also referred to as compound 1) is an organic compound notable for its structural similarity to amino acids, particularly tyrosine. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant research. The following sections detail its biological activity, including relevant case studies, research findings, and a comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula of 2-benzamido-3-(4-hydroxyphenyl)propanoic acid is , with a molecular weight of approximately 285.29 g/mol. Its structure features a benzamide group attached to a propanoic acid backbone, along with a 4-hydroxyphenyl substituent. This configuration is instrumental in its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Research indicates that 2-benzamido-3-(4-hydroxyphenyl)propanoic acid exhibits significant anticancer properties . In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. For instance, derivatives of this compound have shown promising results in reducing the viability of A549 non-small cell lung cancer cells by up to 50% .

Case Study: Anticancer Efficacy

A study conducted on several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid revealed that certain compounds reduced A549 cell viability significantly. Notably, compound 20 exhibited potent anticancer activity comparable to standard chemotherapeutics like doxorubicin and cisplatin .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound 20 | A549 | 50% |

| Doxorubicin | A549 | Standard Control |

| Compound 29 | A549 | 31.2% |

Antioxidant Properties

In addition to its anticancer potential, 2-benzamido-3-(4-hydroxyphenyl)propanoic acid also demonstrates antioxidant activity . Studies have shown that it can effectively scavenge free radicals, contributing to protective effects against oxidative stress-related diseases . This property is particularly significant as oxidative stress is implicated in various chronic diseases.

Research Findings on Antioxidant Activity

The antioxidant capabilities were evaluated using the DPPH radical scavenging assay, where compounds derived from 3-((4-hydroxyphenyl)amino)propanoic acid exhibited varying degrees of activity:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 20 | Highest Activity |

| Ascorbic Acid | Control (100%) |

| Compound 1 | Moderate Activity |

The mechanisms underlying the biological activities of 2-benzamido-3-(4-hydroxyphenyl)propanoic acid involve its interaction with key enzymes and receptors associated with cancer pathways. Research indicates that this compound can inhibit specific kinases involved in tumor growth and metastasis . Furthermore, its antioxidant properties stem from its ability to donate electrons and neutralize free radicals.

Comparative Analysis with Related Compounds

To better understand the unique characteristics and potential applications of 2-benzamido-3-(4-hydroxyphenyl)propanoic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Benzamido-3-(4-hydroxyphenyl)propanoic acid | C16H15NO4 | Benzamide group; anticancer and antioxidant properties |

| Tyrosine | C9H11NO3 | Basic amino acid structure; precursor to neurotransmitters |

| N-acetyltyrosine | C11H13NO4 | Acetylated form; altered solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.